molecular formula C24H25N3O5 B11314539 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11314539
M. Wt: 435.5 g/mol
InChI Key: JDDGDRPLPGGULX-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin ring, the introduction of the morpholine moiety, and the construction of the oxazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific diseases or conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-phenylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O5/c28-24(25-16-20(17-4-2-1-3-5-17)27-8-10-29-11-9-27)19-15-22(32-26-19)18-6-7-21-23(14-18)31-13-12-30-21/h1-7,14-15,20H,8-13,16H2,(H,25,28)

InChI Key

JDDGDRPLPGGULX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5

Origin of Product

United States

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